molecular formula C21H32Cl2N4O B1246890 Cariprazine

Cariprazine

カタログ番号: B1246890
分子量: 427.4 g/mol
InChIキー: KPWSJANDNDDRMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カリプラジンは、ゲデオン・リヒター社が開発した非定型抗精神病薬です。 主に統合失調症、躁うつ病の躁状態、躁うつ病の抑うつ状態、および主要なうつ病の治療に使用されます カリプラジンは、ドーパミンD2およびD3受容体の部分アゴニストとして作用し、D3受容体に対する親和性が高く、セロトニン受容体とも相互作用します .

2. 製法

カリプラジンの合成には、いくつかの重要なステップが含まれます。

この方法は効率的であり、容易に入手可能な原料を使用し、工業生産に適しています .

3. 化学反応解析

カリプラジンは、さまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます これらの反応から生成される主な生成物は、デスメチル-カリプラジンとジデスメチル-カリプラジンです .

4. 科学研究への応用

カリプラジンは、幅広い科学研究への応用があります。

作用機序

生物活性

Cariprazine is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by its preferential binding to dopamine D3 receptors, distinguishes it from other antipsychotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound acts as a partial agonist at both dopamine D2 and D3 receptors. Its preferential affinity for D3 receptors is believed to contribute to its procognitive and anti-anhedonic effects , which are particularly beneficial in treating negative symptoms of schizophrenia . The compound also exhibits serotonergic activity , influencing serotonin receptors that may play a role in mood regulation and cognitive functions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its metabolism and elimination:

  • Absorption and Distribution : this compound is administered orally and reaches steady-state concentrations within 1-2 weeks. The drug's bioavailability is influenced by food intake but generally remains consistent across different dosing regimens .
  • Metabolism : this compound is metabolized primarily by CYP3A4 and, to a lesser extent, by CYP2D6. It has two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which exhibit similar pharmacological effects .
  • Half-Life : The terminal half-lives are approximately 31.6 to 68.4 hours for this compound, 29.7 to 37.5 hours for DCAR, and significantly longer for DDCAR (314 to 446 hours). This extended half-life of DDCAR may contribute to sustained therapeutic effects even after discontinuation of the drug .
ParameterThis compoundDesmethyl-CariprazineDidesmethyl-Cariprazine
Half-Life31.6 - 68.4 h29.7 - 37.5 h314 - 446 h
Steady State Time1-2 weeks1-2 weeks4 weeks
Decrease in Concentration>90% in 1 week>90% in 1 week~50% in 1 week

Clinical Efficacy

This compound has been evaluated in several clinical trials for its efficacy in treating schizophrenia and bipolar disorder:

  • Schizophrenia : In Phase II/III trials, this compound demonstrated significant improvements in both positive and negative symptoms compared to placebo. The effective dosages ranged from 1.5 mg to 6 mg per day , with notable reductions in scores on the Positive and Negative Syndrome Scale (PANSS) .
  • Bipolar Disorder : this compound has shown efficacy in managing manic episodes with doses between 3 mg to 6 mg per day and depressive episodes at lower doses (1.5 mg to 3 mg per day) . In a systematic review of case reports, this compound was reported to significantly improve psychosocial functioning and reduce various symptom domains across multiple patients .

Safety Profile

The safety profile of this compound is generally favorable, with a low incidence of extrapyramidal symptoms compared to other antipsychotics:

  • Adverse Effects : Common side effects include insomnia, akathisia, and gastrointestinal disturbances. Serious adverse events were rare but included instances of elevated prolactin levels .
  • Tolerability : In clinical studies, around 15.8% of patients discontinued treatment due to adverse events; however, most patients tolerated the medication well without significant laboratory abnormalities .

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

  • Case Study on Schizophrenia : A patient with treatment-resistant schizophrenia showed a significant reduction in PANSS scores after switching to this compound from previous antipsychotics that caused intolerable side effects .
  • Bipolar Disorder Management : In a cohort study involving patients with bipolar disorder, this compound administration resulted in sustained remission over several months with improved quality of life metrics .

特性

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSJANDNDDRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232867
Record name Cariprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

While recent research points to the involvement of multiple neurotransmitters in the development and maintenance of schizophrenia and bipolar disorders, the dopamine hypothesis has been and continues to be a key theory in understanding the pathophysiology of these psychiatric disorders. Dopamine is a neurotransmitter that plays several important roles in cells, and most importantly, it is a crucial neurotransmitter involved in reward processing and motivation. The nigrostriatal, mesolimbic, and mesocortical systems consist of dopaminergic projections. The dopamine hypothesis states that dopaminergic aberrations are observed in schizophrenia and bipolar disorders. For example, hyperactive dopamine D2 receptor activity has been associated with positive symptoms of schizophrenia, such as hallucinations and delusions. On the other hand, alterations in dopamine D3 receptors may be involved in producing negative symptoms of schizophrenia. It was stated that hyperdopaminergia, caused by elevations in D2/3 receptor availability and a hyperactive reward processing network, underlies the development of mania in bipolar disorder. The exact mechanism of action of cariprazine is not fully elucidated. Cariprazine potently binds to both of these receptors, more preferably to D3 receptors with higher affinity. Preclinical studies suggest that D3 receptor blockade is associated with exerting pro-cognitive and antidepressant effects and attenuating negative symptoms in schizophrenia. This unique mechanism of action differs from that of other antipsychotic agents that mostly target D2 and 5-HT2A receptors. Cariprazine is also a partial agonist at 5-HT1A receptors, an antagonist at 5-HT2B and 5-HT2A receptors, an antagonist at histamine H1 receptors. It also binds to 5-HT2C, alpha (α)-1A adrenergic, and alpha (α)-1B adrenergic receptors with low affinity., The mechanism of action of cariprazine in schizophrenia and bipolar I disorder is unknown. However, the efficacy of cariprazine could be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. Cariprazine forms two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), that have in vitro receptor binding profiles similar to the parent drug., All clinically effective antipsychotics are known to act on the dopaminergic system, and previous studies have demonstrated that repeated treatment with antipsychotics produced region-specific changes in dopamine receptor levels. Cariprazine is a dopamine D3 and D2 receptor partial agonist with preferential binding to D3 receptors. We examined the effects of chronic cariprazine administration on dopamine receptor levels. Rats were administered either vehicle or cariprazine (0.06, 0.2, or 0.6 mg/kg) for 28 days. Dopamine receptor levels were quantitated using autoradiographic assays on brain tissue sections from the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), caudate putamen (CPu), hippocampus (HIPP), olfactory tubercle (OT), and islands of Calleja (ICj). Chronic treatment with cariprazine did not alter D1 receptor levels in any brain region tested. Cariprazine increased D2 receptor levels in mPFC (27%-43%), NAc (40%-45%), medial (41%-53%) and lateral (52%-63%) CPu, and HIPP (38%). Cariprazine dose-dependently upregulated D3 receptor levels in ICj (32%-57%), OT (27%-67%), and NAc shell (31%-48%). Repeated cariprazine treatment increased D4 receptor in NAc (53%-82%), medial (54%-98%) and lateral (58%-74%) CPu, and HIPP (38%-98%). Similar to other antipsychotics, cariprazine upregulated D2 and D4 receptor levels in various brain regions. Cariprazine was unique among antipsychotics in increasing D3 receptor levels, which may support its unique psychopharmacologic properties.
Record name Cariprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cariprazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

839712-12-8
Record name Cariprazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cariprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cariprazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cariprazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cariprazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cariprazine
Reactant of Route 4
Reactant of Route 4
Cariprazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cariprazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cariprazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。